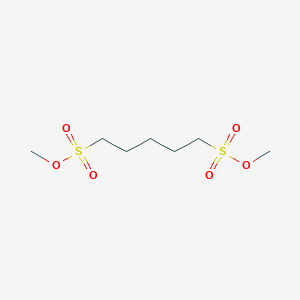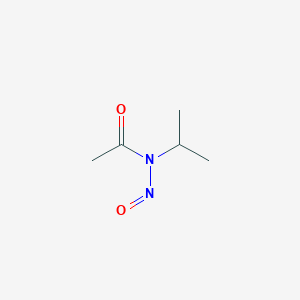![molecular formula C14H8Cl6O2 B14731641 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol CAS No. 6282-18-4](/img/structure/B14731641.png)
3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol is a chlorinated phenolic compound It is characterized by the presence of multiple chlorine atoms and a methoxy group attached to a phenolic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol typically involves the chlorination of phenolic precursors. The process may include multiple steps of chlorination and methylation to achieve the desired structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorinating agents like chlorine gas or sodium hypochlorite. The reaction is typically carried out in a controlled environment to manage the exothermic nature of chlorination reactions and to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the methoxy group to a hydroxyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated phenols.
Aplicaciones Científicas De Investigación
3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal inhibition.
Medicine: Research into its potential as an antiseptic or disinfectant is ongoing.
Industry: It is used in the production of pesticides and herbicides due to its ability to disrupt biological processes in plants and microorganisms.
Mecanismo De Acción
The mechanism of action of 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol involves the disruption of cellular processes. The compound can interfere with enzyme activity and membrane integrity, leading to cell death. Its multiple chlorine atoms enhance its reactivity and ability to form reactive intermediates that can damage cellular components.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichlorophenol: A simpler chlorinated phenol with similar antimicrobial properties.
Hexachlorophene: A bisphenol derivative with potent antibacterial activity.
Triclosan: A widely used antimicrobial agent with a similar phenolic structure.
Uniqueness
3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol is unique due to its specific arrangement of chlorine atoms and the presence of a methoxy group. This structure imparts distinct chemical and biological properties, making it a valuable compound for specialized applications.
Propiedades
Número CAS |
6282-18-4 |
|---|---|
Fórmula molecular |
C14H8Cl6O2 |
Peso molecular |
420.9 g/mol |
Nombre IUPAC |
3,4,6-trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol |
InChI |
InChI=1S/C14H8Cl6O2/c1-22-14-6(12(20)8(16)4-10(14)18)2-5-11(19)7(15)3-9(17)13(5)21/h3-4,21H,2H2,1H3 |
Clave InChI |
LXTWGNTXYNZDNB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1Cl)Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


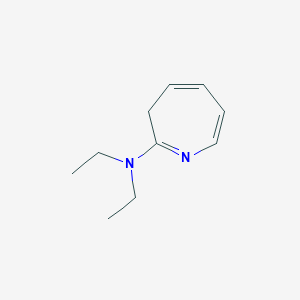

![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
![2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14731583.png)
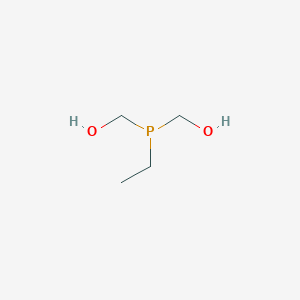
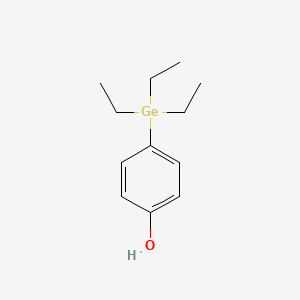

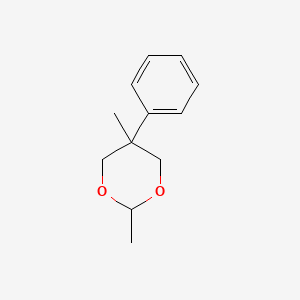

![2-[(5-Nitropyridin-2-yl)sulfanyl]cyclohexanone](/img/structure/B14731625.png)
